molecular formula 2C5H5.H4Ti B074037 Dicyclopentadienyltitanium CAS No. 1271-29-0

Dicyclopentadienyltitanium

Cat. No. B074037
CAS RN: 1271-29-0
M. Wt: 178.05 g/mol
InChI Key: PESYEWKSBIWTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclopentadienyltitanium, also known as Bis(cyclopentadienyl)titanium(IV) dichloride or Cp2TiCl2, is a transition metal catalyst . It is used in the synthesis of α-methylene-γ-butyrolactones from benzaldehydes and bromomethylacrylates .


Synthesis Analysis

The synthesis of Dicyclopentadienyltitanium(IV) metallocycles has been studied and documented . Another study discusses the synthesis and properties of Dicyclopentadienyltitanium(III) Neo-pentyl .


Molecular Structure Analysis

The molecular structure of Dicyclopentadienyltitanium is represented by the Hill Notation: C10H10Cl2Ti . The molecular weight is 248.96 .


Chemical Reactions Analysis

Dicyclopentadienyltitanium has been studied in the context of free-radical polymerization of styrene and methyl methacrylate . Another study discusses the reactions of nitrogen mono-oxide with dicyclopentadienyltitanium complexes .


Physical And Chemical Properties Analysis

Dicyclopentadienyltitanium has a melting point of 260-280 °C (dec.) (lit.) and a density of 1.6 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Dehalogenation of Organic Halides : Dicyclopentadienyltitanium chloride and bromide are effective in dehalogenating benzylic, allylic halides, and α-bromoketones, transforming them into coupling products or reducing them to ketones under mild conditions (Yanlong, Guisheng, & Huang, 1990).

  • Synthesis and Characterization : The synthesis and characterization of dicyclopentadienyltitanium(III) halides, including their structural investigation through molecular weight determinations, spectroscopy, and magnetic susceptibility measurements, highlight its chemical properties (Coutts, Wailes, & Martin, 1973).

  • Study of Mass Spectra : The mass spectra of dicyclopentadienyltitanium dichloride are characterized by unique fragmentation schemes, important for understanding its chemical behavior and formation of ions upon electron impact (Dillard & Kiser, 1969).

  • Thermal Decomposition : Investigating the thermal decomposition of dicyclopentadienyltitanium(IV) dibenzyl in solid state and hydrocarbon solvents, revealing insights into its reactivity and decomposition mechanisms (Boekel, Teuben, & Meijer, 1975).

  • Reaction with Aluminium Alkyls : Dicyclopentadienyltitanium reacts with triethylaluminium, leading to the formation of red diamagnetic complexes, demonstrating its reactivity with other organometallic compounds (Wailes & Weigold, 1970).

  • Formation of Allyldicyclopentadienyltitanium(III) Complexes : These complexes are prepared by reacting dicyclopentadienyltitanium dichloride with (methyl)allyl Grignard reagents, yielding air-sensitive, monomeric complexes in benzene solution, showing its potential in creating specific organometallic complexes (Martin & Jellinek, 1967).

  • Oxidation-Reduction Reactions : Studies on dicyclopentadienyltitanium(III) tetrahydridoborate in aprotic solvents reveal its role in oxidation-reduction reactions, which are important for understanding its reactivity in different media (Kadlec, Kadlecova, & Strouf, 1974).

  • Photolysis Studies : The study of the photolysis of dicyclopentadienyltitanium dichloride using ESR spectroscopy provides insights into the radicals formed during photolysis, contributing to our understanding of its photochemical properties (Brindley, Davies, & Hawari, 1983).

Safety And Hazards

Dicyclopentadienyltitanium is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

cyclopenta-1,3-diene;titanium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.Ti/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESYEWKSBIWTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925780
Record name Titanium(2+) dicyclopenta-2,4-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclopentadienyltitanium

CAS RN

1271-29-0
Record name Titanocene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium(2+) dicyclopenta-2,4-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

General Note: The reaction was run in such a way as to minimize exposure to light. Reactions were run under a layer of foil to block light and the lab lights were turned off while manipulating the reaction mixtures. To a suspension of titanocenedichloride (4.33 g, 17 mmol) in toluene (141 mL) at 0° C. was added methyllithium (1.6M in diethyl ether, 26.5 mL, 42.5 mmol) dropwise. The reaction was stirred at 0° C. for 1 h. The reaction was quenched by addition of 70 mL of a 6% ammonium chloride solution. The resulting heterogeneous mixture was vigorously stirred for 15 min at 0° C. prior to separation of the layers. The heterogeneous mixture was filtered through a course frit and added to the sep funnel. The layers were separated and the organic layer dried over magnesium sulfate. The solution was filtered and treated with (1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl)methyl 5-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole-7-carboxylate (3.5 g, 5.7 mmol) and N-cyclohexyl-N-methylcyclohexanamine (0.61 mL, 2.8 mmol) and the mixture concentrated to ˜⅓ its volume. The bath temperature was maintained at 30° C. while reaction mixture was being concentrated. The reaction flask was flushed with a stream of nitrogen and fitted with a reflux condenser (which had also been flushed with a stream of nitrogen for some time) and the resulting solution was placed in an oil bath preheated to 80° C. The bath temperature was set to 80° C. and stirred at that temperature (start=11 AM). After 9 h, heating was discontinued and the reaction allowed to stir at room temperature overnight. The reaction was concentrated to remove ˜½ of the toluene. The reaction was diluted with 100 mL of hexanes to precipitate some of the titanocenes with stirring. To decompose the remaining titanocene, silica gel (10 g) was added as a solid with vigorous stirring to the suspension at 0° C. The ice bath was removed and stirring continued for 15 min. The resulting suspension was filtered and the resulting pad washed with 25% ethyl acetate/n-hexane. The mother liquor was concentrated and loaded onto a silica gel column (10% ethyl acetate/n-hexane). After several volumes at 10%, the gradient was ramped to 25% ethyl acetate/n-hexane to give the product with significant levels of titanocene byproducts by TLC. All of the fractions that contained product were concentrated and repurified by column chromatography (10% ethyl acetate/n-hexane→25% ethyl acetate/n-hexane) to give 3.06 g (88%) as a very faint yellow solid. 1H-NMR (CDCl3, 500 MHz) δ 8.05 (s, 1H), 7.58 (d, J=1.8 Hz, 1H), 7.44 (dd, J=8.9, 5.5 Hz, 2H), 7.33 (d, J=1.8 Hz, 1H), 7.10 (dd, J=8.9, 8.5 Hz, 2H), 5.95 (d, J=2.1 Hz, 1H), 5.69 (s, 2H), 4.59 (d, J=2.1 Hz, 1H), 3.83 (s, 2H), 3.80 (bs, 2H), 3.64 (t, J=8.6 Hz, 2H), 3.10 (m, 2H), 2.31 (m, 2H), 1.99 (m, 2H), 1.45 (s, 9H), 0.93 (t, J=8.2 Hz, 2H), −0.04 (s, 9H); 13C NMR (126 MHz, CDCl3) δ ppm 161.6 (d, J=246 Hz), 155.0, 144.3, 138.21, 138.19, 128.9 (d, J=8.6 Hz), 127.8, 126.9, 124.7, 123.6, 122.4, 119.2, 115.5 (d, J=20 Hz), 90.0, 82.0, 79.6, 75.8, 67.8, 41.1, 40.2 (br), 32.5, 28.6, 17.9, −1.4. Mass spec.: 616.36 (MH)+.
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
141 mL
Type
solvent
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step Two
Name
(1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl)methyl 5-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole-7-carboxylate
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
0.61 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicyclopentadienyltitanium
Reactant of Route 2
Dicyclopentadienyltitanium
Reactant of Route 3
Dicyclopentadienyltitanium
Reactant of Route 4
Dicyclopentadienyltitanium
Reactant of Route 5
Dicyclopentadienyltitanium
Reactant of Route 6
Dicyclopentadienyltitanium

Citations

For This Compound
557
Citations
FW Siegert, HJDL Meijer - Journal of Organometallic Chemistry, 1969 - Elsevier
… Tricyclopentadienyltitanium reacted with hydrogen chloride in toluene under formation of cyclopentadiene and dicyclopentadienyltitanium monochloride. The latter compound was …
Number of citations: 50 www.sciencedirect.com
JR Dilworth, HJ de Liefde Meijer, JH Teuben - Journal of Organometallic …, 1978 - Elsevier
[Ti(η 5 -C 5 H 5 )Cl 3 ] reacts with Me 3 SiNNPh to give [Ti(η 5 -C 5 H 5 )Cl 2 (N 2 Ph)], and this gives [Ti(η 5 -C 5 H 5 ) 2 Cl(N 2 Ph)] on treatment with sodium cyclopentadienide in …
Number of citations: 31 www.sciencedirect.com
FW Van der Weij, H Scholtens, JH Teuben - Journal of Organometallic …, 1977 - Elsevier
Reaction of Cp 2 TiCl with (CH 3 ) 3 CCH 2 MgCl yields Cp 2 TiCH 2 (CH 3 ) 3 ; this compound reacts with N 2 at −90C to give the complex [Cp 2 TiCH 2 C(CH 3 ) 3 ] 2 N 2 (ΔH f −12 …
Number of citations: 37 www.sciencedirect.com
JX McDermott, ME Wilson… - Journal of the American …, 1976 - ACS Publications
… Dicyclopentadienyltitanium dichloride was obtained fromAlfa Inorganics and used without further purification. Ethylene was obtained from Matheson (C. P. …
Number of citations: 4 pubs.acs.org
JE Bercaw, HH Brintzinger - Journal of the American Chemical …, 1969 - ACS Publications
Results Synthesis. Previous experience with titanocene hydride systems in solution had led us to expect that a titanocene monohydride species would not be stable in the presence of …
Number of citations: 130 pubs.acs.org
JH Teuben - Journal of Organometallic Chemistry, 1974 - Elsevier
The compounds Cp 2 TiR and their dinitrogen complexes (Cp 2 TiR) 2 N 2 (R = benzyl, aryl) were investigated by differential thermal analysis and analysis of the products of thermolysis…
Number of citations: 38 www.sciencedirect.com
RSP Coutts, PC Wailes, RL Martin - Journal of Organometallic Chemistry, 1973 - Elsevier
The synthesis and characterization of dicyclopentadienyltitanium(III) fluoride completes the series (Cp 2 Ti III X) 2 [where Cp = π-cyclopentadienyl; X = F, Cl, Br or I]. Two new methods of …
Number of citations: 160 www.sciencedirect.com
JG Dillard, RW Kiser - Journal of Organometallic Chemistry, 1969 - Elsevier
The mass spectra of dicyclopentadienyltitanium dichloride and dicyclopentadienylzirconium dichloride are characterized by a unique fragmentation scheme involving the removal and …
Number of citations: 22 www.sciencedirect.com
SM Yousaf, MF Farona, RJ Shively Jr… - Journal of organometallic …, 1989 - Elsevier
Some metallabicyclo-octadienes and -nonadienes of dicyclopentadienykitanium, -zirconium and -hafnium Page 1 281 Journul of Organometaliic Chemistv, 363 (1989) 281-289 Ekvier …
Number of citations: 20 www.sciencedirect.com
F Bottomley, IJB Lin, M Mukaida - Journal of the American …, 1980 - ACS Publications
… Reaction of Dinitrogen Oxide with Bis(dicyclopentadienyltitanium chloride). Bis(dicyclopentadienyltitanium chloride) Oxide ((Cp2TiCl)20). In a typical experiment (Cp2TiCl)2 (0.15 g, …
Number of citations: 98 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.